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Compound of Interest

Compound Name:
Propionic acid, 2-(p-

nitrophenyl)hydrazide

CAS No.: 38562-39-9

Cat. No.: B14669202

Get Quote

Compound Identity & Properties
Before initiating purification, verify the target compound's physicochemical profile to ensure the

correct isolation strategy.

Chemical Name: Propionic acid 2-(p-nitrophenyl)hydrazide[1]

Structure:

Role: Derivatization product of propionic acid; used for the identification of carboxylic acids

via melting point determination.

Target Melting Point: ~124–127°C (Literature values vary slightly by solvent; authentic

standards typically range 124°C).

Appearance: Yellow to orange crystalline solid.

Solubility Profile:

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b14669202#bc-rfq
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=9101UK7E.TXT
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14669202?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Soluble: Hot Ethanol, Ethyl Acetate, Hot Methanol.

Sparingly Soluble: Cold Ethanol, Water, Diethyl Ether.

Insoluble: Cold Water (precipitates upon dilution of alcoholic solutions).

Core Purification Protocol: Recrystallization
The industry-standard method for purifying

-nitrophenylhydrazides of short-chain fatty acids is recrystallization from aqueous ethanol.[1]
This method effectively removes unreacted

-nitrophenylhydrazine (reagent) and propionic acid residues.[1]

Step-by-Step Methodology
Reagents Required:

Ethanol (95% or absolute)[1]

Deionized Water

Activated Charcoal (optional, for decolorization)

Dilute HCl (0.5 M) – Use only for specific impurity removal (see Troubleshooting).[1]

Protocol A: Standard Recrystallization
Dissolution: Transfer the crude solid into an Erlenmeyer flask. Add the minimum amount of

boiling ethanol required to dissolve the solid completely.

Note: If the solution is dark red or brown, add a small spatula tip of activated charcoal. Boil

gently for 1-2 minutes.

Hot Filtration: If charcoal or insoluble particles are present, filter the hot solution through a

pre-warmed fluted filter paper or a heated funnel.

Nucleation Setup: Return the filtrate to a heat source and bring to a gentle boil.
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Solvent Adjustment: Add hot water dropwise to the boiling ethanol solution until a faint,

persistent turbidity (cloudiness) appears.

Clarification: Add a few drops of ethanol to clear the turbidity.

Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed.

Once ambient, place in an ice bath (0–4°C) for 30 minutes to maximize yield.

Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

Washing: Wash the filter cake with a small volume of ice-cold 50% aqueous ethanol.

Drying: Dry the crystals in a vacuum desiccator or air-dry on a porous plate until a constant

melting point is achieved.

Troubleshooting Guide (Q&A)
Issue 1: "My product is oiling out instead of
crystallizing."
Diagnosis: This common issue occurs when the solution is too concentrated, the solvent

composition is incorrect (too much water), or the cooling rate is too rapid. Corrective Action:

Re-dissolve: Reheat the mixture until the oil dissolves into a homogeneous solution.

Adjust Solvent: Add a small amount of ethanol to increase solubility.

Seed: If available, add a "seed crystal" of pure product to the solution at room temperature.

Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to

induce nucleation.[1]

Slow Cooling: Wrap the flask in a towel to slow the cooling rate. Do not place directly in ice

until crystals have started to form.

Issue 2: "The melting point is too low (<120°C) or the
range is wide."
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Diagnosis: Presence of impurities, likely unreacted

-nitrophenylhydrazine (MP ~157°C, but depresses mixture MP) or solvent inclusions.
Corrective Action:

Wash with Dilute Acid:

-Nitrophenylhydrazine is a weak base.[1] Suspend the solid in cold dilute HCl (0.5 M), stir
briefly, and filter. Wash thoroughly with water to remove acid, then recrystallize from ethanol.
Warning: Prolonged exposure to acid may hydrolyze the hydrazide.[1]

Dry Thoroughly: Ensure the sample is completely dry. Solvent inclusion significantly

depresses melting points.

Issue 3: "The crystals are dark orange/red."
Diagnosis: Oxidation products or residual

-nitrophenylhydrazine.[1] Pure hydrazides are typically lighter yellow. Corrective Action:

Charcoal Treatment: Repeat the recrystallization (Protocol A, Step 1) using activated

charcoal.

Recrystallization Solvent Switch: Try recrystallizing from Ethyl Acetate/Petroleum Ether.

Dissolve in minimum hot ethyl acetate, then add petroleum ether until turbid.

Visualization: Purification Workflow
The following diagram illustrates the critical decision pathways during the purification process.
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Caption: Decision logic for the purification of p-nitrophenylhydrazide derivatives, addressing

color impurities and phase separation issues.

Quantitative Data & Specifications
Parameter Specification Notes

Target Compound
Propionic acid 2-(p-

nitrophenyl)hydrazide
Derivative of Propionic Acid

Molecular Weight 223.21 g/mol

Formula: ngcontent-ng-

c2699131324="" _nghost-ng-

c2339441298="" class="inline

ng-star-inserted">

Melting Point 124°C (approx.)[1][2]

Distinct from Acetic (128°C)

and Butyric (119°C) analogs

[1].[1]

Primary Solvent Ethanol (95%)
Good solubility when hot; poor

when cold.

Co-Solvent Water
Used to induce precipitation

(Anti-solvent).

Impurity A -Nitrophenylhydrazine
Reagent; MP ~157°C;

Red/Orange.[1]

Impurity B Propionic Acid Liquid; removed by washing.

Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol? A: Yes, methanol is a suitable alternative. However,

methanol is more toxic. The solubility curve is similar, so the water-addition method (Protocol A)

remains valid.[1]

Q: How do I distinguish the product from the starting material (p-nitrophenylhydrazine)? A:

Melting Point: The starting hydrazine melts significantly higher (~157°C) than the propionic

derivative (~124°C).[1]
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Solubility: The hydrazine is basic. It will dissolve in dilute mineral acids (HCl), whereas the

hydrazide (an amide) is less soluble in dilute acid and may hydrolyze only upon heating [2].

Q: My yield is very low. Where did I lose the product? A:

Too much solvent: If you used too much ethanol, the product remains in the mother liquor.

Concentrate the filtrate and cool again to recover a second crop.

Washing: Washing with warm solvent will dissolve your product. Always use ice-cold solvent

for washing.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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